molecular formula C5H5N3 B052735 2-(1H-imidazol-1-yl)acetonitrile CAS No. 98873-55-3

2-(1H-imidazol-1-yl)acetonitrile

Cat. No.: B052735
CAS No.: 98873-55-3
M. Wt: 107.11 g/mol
InChI Key: ZPGCVVBPGQJSPX-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)acetonitrile is a versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry research. Its structure incorporates an electron-rich, nitrogen-containing 1H-imidazole ring, known for its role in coordination chemistry and as a key pharmacophore in biologically active molecules, linked to a reactive nitrile group via a methylene spacer. This configuration makes it an ideal precursor for the synthesis of diverse heterocyclic systems, particularly imidazo[1,2-a]pyridines and other fused imidazole derivatives, which are scaffolds of significant interest in drug discovery.

Properties

IUPAC Name

2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGCVVBPGQJSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472977
Record name (1H-Imidazol-1-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98873-55-3
Record name (1H-Imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Imidazolyl)acetonitrile
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Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, imidazole reacts with chloroacetonitrile in the presence of a base such as potassium carbonate (K2_2CO3_3) or sodium hydride (NaH). The base deprotonates the imidazole, enhancing its nucleophilicity and enabling an SN_\text{N}2 attack on the chloroacetonitrile. The reaction is commonly conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 60–100°C.

Example Protocol

  • Reactants : Imidazole (1 mol), chloroacetonitrile (1.2 mol), K2_2CO3_3 (1.5 mol)

  • Solvent : DMF (6 mL/g imidazole)

  • Conditions : 80°C, 12 hours under nitrogen

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol

  • Yield : 75–85%

Optimization Insights

The choice of base significantly impacts yield. Bulkier bases like triethylamine may sterically hinder the reaction, whereas K2_2CO3_3 provides optimal deprotonation without side reactions. Solvent selection also plays a role: DMF enhances solubility but may require higher temperatures, while THF offers milder conditions at the expense of slower kinetics.

Condensation Reactions with Cyanoacetic Acid Derivatives

Alternative routes involve condensation between imidazole and cyanoacetic acid derivatives, such as ethyl cyanoacetate. This method is inspired by analogous syntheses of benzimidazole derivatives.

Thermal Cyclocondensation

Heating imidazole with ethyl cyanoacetate under reflux conditions promotes a condensation-cyclization sequence. While this approach is less direct than alkylation, it avoids the use of halogenated reagents.

Example Protocol

  • Reactants : Imidazole (1 mol), ethyl cyanoacetate (1 mol)

  • Solvent : Toluene (10 mL/g imidazole)

  • Conditions : 120°C, 8 hours

  • Workup : Column chromatography (silica gel, ethyl acetate/hexane)

  • Yield : 60–70%

Acid-Catalyzed Modifications

Patent CN105541813A describes the use of acid salts to stabilize imidazole acetonitrile derivatives. While the focus is on post-synthesis modifications, this principle can be applied to enhance the stability of intermediates during condensation. For instance, adding catalytic HCl accelerates imine formation, improving cyclization efficiency.

Halogenation strategies, though primarily used for substituted imidazoles, offer indirect pathways to this compound. Patent CN106674121A details the halogenation of imidazole followed by cyano group introduction.

Two-Step Halogenation-Cyanation

  • Halogenation : Imidazole is treated with iodine or bromine in the presence of KOH to form 4-halo-1H-imidazole.

  • Cyanation : The halogen substituent is displaced via nucleophilic substitution using sodium cyanide (NaCN) or potassium cyanide (KCN).

Example Protocol

  • Step 1 : Imidazole (1 mol), I2_2 (1.2 mol), KOH (1.5 mol) in water at 80°C for 4 hours.

  • Step 2 : 4-Iodoimidazole (1 mol), NaCN (2 mol) in DMSO at 120°C for 6 hours.

  • Yield : 65–75% overall.

Comparative Analysis of Synthetic Methods

Method Yield Purity Advantages Limitations
Alkylation75–85%>99%Short reaction time, high scalabilityRequires halogenated reagents
Condensation60–70%95–98%Avoids halogens, mild conditionsLower yield, chromatographic cleanup
Halogen-Mediated65–75%97–99%Versatile for substituted derivativesMulti-step, toxic intermediates

Analytical Validation

Spectroscopic Characterization

  • 1^1H-NMR (400 MHz, DMSO-d6_6): δ 7.64 (s, 1H, imidazole C4_4-H), 7.17 (s, 1H, imidazole C2_2-H), 4.25 (s, 2H, CH2_2CN).

  • MS (m/z) : 122 [M+H]+^+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) typically shows >99% purity for alkylation-derived products, while condensation routes require additional purification .

Chemical Reactions Analysis

Dimethindene undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Dimethindene acts as a selective histamine H1 antagonist, binding to the histamine H1 receptor and blocking the action of endogenous histamine. This leads to temporary relief of symptoms associated with allergic reactions, such as itching and inflammation . Additionally, dimethindene exhibits anticholinergic properties by antagonizing M2 receptors .

Comparison with Similar Compounds

Benzimidazole Derivatives

  • 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (5d) :
    • Synthesis : Prepared via nucleophilic substitution from 4d, K₂CO₃, and 2-chloroacetonitrile (48% yield) .
    • Key Data :
  • 1H NMR (CDCl₃) : δ 7.87 (m, 1H), 7.46 (m, 2H), 5.26 (s, 2H).
  • HRMS: [M+H]+ 237.0756 (calc. 237.0760). Applications: Potential intermediate in antitumor or antimicrobial agents due to bromine’s reactivity .
  • Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile: Synthesis: Achieved via cyclization and crystallization (93% purity, m.p. 119–120°C) . Key Data:
  • IR : ν 2220 cm⁻¹ (C≡N stretch).
  • MS : [M+H]+ 229.1.
    • Applications : Intermediate in benzimidazole-based drug development (e.g., antiparasitics) .

Phenyl-Substituted Derivatives

  • 2-[4-(1H-Imidazol-1-yl)phenyl]acetonitrile :
    • Structure : Features a para-substituted phenyl group (C₁₁H₉N₃) .
    • Key Data :
  • SMILES : C1=CC(=CC=C1CC#N)N2C=CN=C2.

    • Applications : Ligand in metal-organic frameworks (MOFs) or photophysical materials .
  • 2-(4-Bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile: Synthesis: Customizable via Buchwald-Hartwig coupling (purity >90%) . Key Data:
  • Molecular Weight : 367.25 g/mol.
  • Formula : C₁₈H₁₅BrN₄.
    • Applications : Kinase inhibitor scaffolds in medicinal chemistry .

Trifluoromethyl and Ethanone Derivatives

  • 2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone (9f): Synthesis: Alkylation of 2-bromo-4′-trifluoromethylacetophenone with imidazole in acetonitrile . Key Data:
  • Yield : ~70–80% (estimated).
    • Applications : Antifungal agents targeting CYP51 enzymes .

Physicochemical and Functional Comparisons

Compound Molecular Formula Yield/Purity Key Functional Groups Applications References
2-(1H-Imidazol-1-yl)acetonitrile C₅H₅N₃ N/A Nitrile, imidazole Polymer precursors, ligands
2-(2-Bromo-1H-benzimidazol-1-yl)acetonitrile C₉H₇N₃Br 48% Bromine, benzimidazole Pharmaceutical intermediates
2-[4-(1H-Imidazol-1-yl)phenyl]acetonitrile C₁₁H₉N₃ N/A Phenyl, nitrile MOF construction
Methyl 5-(2-amino-benzimidazolyl)acetonitrile C₁₀H₁₀N₄O 93% purity Amino, benzimidazole Antiparasitic agents

Research Findings and Trends

  • Coordination Chemistry : this compound derivatives serve as ligands for Fe(II) complexes, where substituents (e.g., trifluoromethyl or bromine) modulate photophysical properties. For example, tripodal pyridylimidazolium ligands derived from this scaffold exhibit tunable excited-state lifetimes .
  • Polymer Science : Vinyl 2-(1H-imidazol-1-yl)acetate (a derivative) undergoes radical polymerization to form proton-conductive membranes, highlighting its utility in materials science .
  • Pharmaceuticals : Brominated and trifluoromethyl derivatives show enhanced bioactivity, likely due to improved lipophilicity and target binding .

Biological Activity

2-(1H-imidazol-1-yl)acetonitrile is a compound characterized by the presence of an imidazole ring, which is known for its diverse biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₅H₈N₃
  • Molecular Weight : Approximately 112.14 g/mol
  • Structure : The compound consists of an imidazole ring attached to an acetonitrile group, influencing its reactivity and biological interactions.

Biological Activities

Compounds containing imidazole rings are recognized for their significant pharmacological properties, including:

  • Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit potent antimicrobial effects against various pathogens. For instance, derivatives have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antiproliferative Effects : Research has demonstrated that this compound and its derivatives can inhibit the growth of cancer cells. For example, a related compound exhibited antiproliferative activity comparable to sorafenib in vitro .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on eukaryotic cells. In vitro assays using L929 mouse fibroblast cell lines showed varying levels of cytotoxicity depending on the structural modifications of the imidazole ring .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Imidazole derivatives often act as inhibitors of key enzymes involved in cellular processes. For example, they may inhibit bacterial enzymes critical for cell wall synthesis or metabolic pathways.
  • Interaction with DNA/RNA : Some studies suggest that imidazole-containing compounds can intercalate into DNA or RNA structures, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Antimicrobial Activity

A study conducted by Foroumadi et al. (2020) highlighted the effectiveness of imidazole derivatives against Helicobacter pylori, a bacterium associated with gastric ulcers. The research found that specific structural modifications enhanced antibacterial activity, demonstrating the importance of molecular design in developing effective antimicrobials .

Antiproliferative Studies

In a comparative analysis of various imidazole derivatives, one study reported that certain compounds exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin. This suggests potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundContains an imidazole ringExhibits diverse biological activities
2-(5-methyl-1H-imidazol-1-yl)acetonitrileMethyl substitution at position 5Potentially different biological profiles
2-(benzimidazol-1-yl)acetonitrileFused benzene ringEnhanced stability and bioactivity
2-(thiazol-2-yl)acetonitrileContains a thiazole ringDifferent reactivity profile due to sulfur presence

Q & A

Basic: What are the optimal synthetic routes for 2-(1H-imidazol-1-yl)acetonitrile?

Answer:
The synthesis typically involves nucleophilic substitution between imidazole and a halogenated acetonitrile derivative. A copper-catalyzed Ullmann-type coupling under inert atmosphere is effective:

  • Reagents: Chloroacetonitrile (or bromo derivative), 1H-imidazole, CuCl (10 mol%), K₂CO₃ (2.2 eq.), DMF solvent .
  • Conditions: Reaction at 120°C for 24 hours under argon, followed by purification via reversed-phase HPLC (acetonitrile/water with 0.05% formic acid) .
  • Yield Optimization: Substituting DMF with polar aprotic solvents like acetonitrile may reduce side reactions.

Basic: Which spectroscopic methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: The acetonitrile proton appears as a singlet (δ ~3.8–4.2 ppm), while imidazole protons resonate between δ 7.0–8.5 ppm. Carbon signals for the nitrile group are observed at ~115–120 ppm .
  • IR Spectroscopy: A sharp peak at ~2214–2250 cm⁻¹ confirms the nitrile group .
  • Mass Spectrometry: Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₅H₅N₃ (m/z 108.06) .

Advanced: How can this compound be utilized in multi-component reactions to synthesize heterocycles?

Answer:
this compound acts as a nitrile donor in Knoevenagel condensations:

  • Procedure: React with bis-aldehydes and malononitrile in ethanol, catalyzed by piperidine (2 eq.), under reflux for 2 hours. Isolate products via recrystallization (e.g., EtOH or DMF) .
  • Example: Synthesis of bis(benzoimidazo[1,2-a]pyridines) involves sequential cyclization, confirmed by ¹H NMR tracking of imidazole proton shifts .

Advanced: How should researchers address contradictions in reported reaction yields or conditions?

Answer:
Discrepancies in yields (e.g., 70% vs. 90%) may arise from:

  • Catalyst Loading: Copper(I) vs. copper(II) catalysts impact reaction efficiency .
  • Solvent Polarity: DMF enhances nucleophilicity but may degrade nitrile groups at high temperatures; acetonitrile is a safer alternative .
  • Workflow Adjustments: Optimize reaction time (12–48 hours) and temperature (80–120°C) via TLC monitoring .

Advanced: What analytical strategies ensure purity in pharmaceutical impurity studies?

Answer:

  • HPLC: Use a C18 column with a gradient of 5–90% acetonitrile in water (0.05% FA) to resolve nitrile-containing impurities .
  • Elemental Analysis: Confirm C/N ratios (e.g., C₅H₅N₃ requires C: 55.55%, H: 4.67%, N: 39.78%) .
  • XRD: Recrystallize from acetonitrile/diethyl ether (1:4 v/v) to obtain single crystals for SHELX-refined structures .

Advanced: How does stereochemistry influence biological activity in derivatives?

Answer:

  • Enantiomer Separation: Chiral HPLC (e.g., amylose-based columns) isolates levorotatory enantiomers, which show enhanced antifungal activity against Candida spp. compared to racemic mixtures .
  • Structural Modifications: Introducing hydrophobic substituents (e.g., biphenyl esters) improves membrane permeability, as seen in derivatives with 2-(imidazolyl)ethanol backbones .

Advanced: What challenges arise in crystallizing this compound?

Answer:

  • Crystal Packing: The nitrile group’s linear geometry disrupts lattice formation. Use mixed solvents (e.g., acetonitrile/ether) to slow crystallization .
  • Refinement: SHELXL software resolves disorder in imidazole rings; H atoms are placed in calculated positions with riding models (Uiso = 1.2Ueq) .

Advanced: How can structure-activity relationships guide the design of antifungal derivatives?

Answer:

  • Key Modifications:
    • Region D Hydrophobicity: Adding biphenyl esters increases logP, enhancing activity 4-fold over fluconazole .
    • Nitrile Position: Moving the nitrile to the β-position (vs. α) reduces steric hindrance, improving target binding .
  • In Vitro Testing: MIC assays against C. albicans (ATCC 90028) validate potency, with IC₅₀ values <1 µg/mL for optimized derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(1H-imidazol-1-yl)acetonitrile
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2-(1H-imidazol-1-yl)acetonitrile

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